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The following table summarizes data from a 2024 network meta-analysis (NMA) that indirectly compared

approved therapies for moderately-to-severely active Ulcerative Colitis (UC). This analysis evaluated

biologic/JAK-inhibitor naïve patients during the induction phase (6-14 weeks), where mucosal healing was

defined as an endoscopic subscore of 0 or 1 [1].

Therapy Class Mucosal Healing in UC (Induction)

Mirikizumab IL-23p19 inhibitor Similar efficacy across most interventions; no significant
differences for mucosal healing specifically [1].

Upadacitinib Selective JAK1
inhibitor

Similar efficacy across most interventions; no significant
differences for mucosal healing specifically [1].

Vedolizumab Anti-integrin Similar efficacy across most interventions [1].

Ustekinumab IL-12/IL-23 inhibitor Similar efficacy across most interventions [1].

Infliximab Anti-TNF Similar efficacy across most interventions [1].

Adalimumab Anti-TNF Similar efficacy across most interventions [1].

Golimumab Anti-TNF Similar efficacy across most interventions [1].
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Therapy Class Mucosal Healing in UC (Induction)

Tofacitinib Pan-JAK inhibitor Similar efficacy across most interventions [1].

Filgotinib JAK1 preferential

inhibitor

Similar efficacy across most interventions [1].

Ozanimod S1P receptor

modulator

Similar efficacy across most interventions [1].

> Interpretation of the NMA: The analysis concluded that for mucosal healing during induction, all active

interventions demonstrated similar efficacy, with no significant differences observed between them [1].

This NMA did find significant differences for other endpoints like clinical remission, where upadacitinib

and mirikizumab showed superiority versus several other treatments in specific settings [1].

Real-World Performance of Upadacitinib

Recent real-world studies complement clinical trial data, showing how upadacitinib performs in routine

practice, often in patients who have previously failed other biologic therapies.

A 2025 Multicenter Study (n=236 IBD patients) reported the following mucosal healing rates with
upadacitinib induction therapy [2]:

Ulcerative Colitis (8 weeks): 35.8% achieved endoscopic remission, with 35.8% achieving
mucosal healing [2].

Crohn's Disease (12 weeks): 19.4% achieved endoscopic remission, with 4.9% achieving
mucosal healing [2].

A 2025 Single-Center Study in Crohn's Disease (n=94) found that after 12 weeks of upadacitinib
induction, 38.89% of biologic-refractory patients achieved endoscopic remission, and 27.78%

achieved mucosal healing [3].

Detailed Experimental Methodologies

The data in the table above is derived from complex statistical analyses of randomized controlled trials

(RCTs). Here is a detailed breakdown of the key methodological components.
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Systematic Literature Review (SLR) and Feasibility Assessment
[1]

Objective: To identify all relevant RCTs evaluating advanced therapies for adults with moderately-to-

severely active UC.
Data Sources: EMBASE, MEDLINE, Cochrane Central Register of Controlled Trials (CENTRAL), and

conference proceedings (2016-2022).
Screening & Extraction: Studies were screened and data extracted independently by two

researchers, following best-practice guidelines (PRISMA, Cochrane).
Feasibility Assessment: A qualitative comparison ensured trials were sufficiently similar for a robust

NMA. This involved checking for homogeneity in patient characteristics, outcome definitions (e.g.,
mucosal healing as endoscopic subscore 0/1), assessment time points (induction: 6-14 weeks), and

study designs.

Network Meta-Analysis (NMA) Statistical Model [1]

Framework: A Bayesian statistical framework was employed, which treats treatment effects as
probability distributions.

Population: Analyses were conducted separately for biologic/JAK-inhibitor naïve and
experienced populations, as prior treatment is a known effect modifier.

Outcome Model: A binomial model with a logit link was used for the binary outcome of mucosal
healing.

Handling Placebo Variability: Meta-regression models were used to adjust for variability in placebo
response rates across different trials.

Maintenance Phase Adjustment: For maintenance studies, statistical adjustments were applied to
align populations from "treat-through" and "re-randomized responder" trial designs.

Upadacitinib's Mechanism of Action (JAK-STAT
Pathway)

Upadacitinib is a selective JAK1 inhibitor. Its mechanism within the JAK-STAT signaling pathway is

outlined below [4].
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The diagram illustrates the JAK-STAT signaling pathway and upadacitinib's targeted inhibition [4]:

Pathway Activation: A pro-inflammatory cytokine (e.g., IL-6, IL-23) binds to its cognate cell surface
receptor [5] [4].

JAK Phosphorylation: The receptor-associated JAK enzymes (primarily JAK1 in this context) are
activated and trans-phosphorylate each other [4].

STAT Recruitment & Phosphorylation: The phosphorylated receptor recruits STAT proteins, which
are then phosphorylated by JAKs [4].

STAT Dimerization and Translocation: The phosphorylated STATs (pSTAT) form dimers and
translocate to the nucleus [4].

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific promoter elements on
DNA, driving the transcription of genes involved in inflammation and immune cell activation [4].

Upadacitinib Inhibition: Upadacitinib, as a selective JAK1 inhibitor, competitively binds to the ATP-
binding site of JAK1, blocking its enzymatic activity. This prevents the phosphorylation of STATs and

interrupts the downstream pro-inflammatory signaling cascade [4].

Interpretation and Key Takeaways

Indirect Comparisons Suggest Parity: For mucosal healing in UC, the best available indirect
evidence indicates that upadacitinib is an effective option, but its performance is statistically similar

to other advanced therapies during the induction phase [1].
Consider the Entire Clinical Profile: While mucosal healing is a critical endpoint, drug selection

may also be influenced by a therapy's performance on other outcomes (e.g., clinical remission,
steroid-free remission), speed of onset, safety profile, and dosing convenience [1] [6].

Real-World Data Confirms Efficacy: Studies in diverse, treatment-experienced patient populations
confirm that upadacitinib can induce meaningful rates of mucosal healing in real-world clinical

practice, supporting its use after biologic failure [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Efficacy and Safety of Advanced Therapies in Moderately-to-Severely Active Ulcerative Colitis: a

Systematic Review and Network Meta-analysis | Advances in Therapy [link.springer.com]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://link.springer.com/article/10.1007/s12325-024-03003-8
https://link.springer.com/article/10.1007/s12325-024-03003-8
https://news.abbvie.com/2024-04-25-New-Data-Show-RINVOQ-R-upadacitinib-Demonstrated-Superiority-Versus-DUPIXENT-R-dupilumab-Across-Primary-and-All-Secondary-Endpoints-in-an-Open-Label-Head-to-Head-Atopic-Dermatitis-Study
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://www.mdpi.com/2227-9059/13/1/190
https://bmcgastroenterol.biomedcentral.com/articles/10.1186/s12876-025-04305-z
https://www.smolecule.com/products/s002491?utm_src=pdf-custom-synthesis
https://link.springer.com/article/10.1007/s12325-024-03003-8
https://link.springer.com/article/10.1007/s12325-024-03003-8
https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


2. An Analysis of the Effectiveness and Safety of Upadacitinib in the Treatment of Inflammatory Bowel

Disease: A Multicenter Real-World Study [mdpi.com]

3. Upadacitinib induction therapy in Crohn’ s disease: a retrospective real-world study in biologic-

refractory patients | BMC Gastroenterology | Full Text [bmcgastroenterol.biomedcentral.com]

4. Upadacitinib: Mechanism of action, clinical, and translational ... [pmc.ncbi.nlm.nih.gov]

5. Therapeutic Effects of Upadacitinib on Experimental ... [pmc.ncbi.nlm.nih.gov]

6. New Data Show RINVOQ® (upadacitinib) Demonstrated ... [news.abbvie.com]

To cite this document: Smolecule. [Mucosal Healing Rates: Upadacitinib vs. Other Advanced

Therapies]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002491#upadacitinib-mucosal-healing-rates-versus-other-

biologics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.mdpi.com/2227-9059/13/1/190
https://www.mdpi.com/2227-9059/13/1/190
https://bmcgastroenterol.biomedcentral.com/articles/10.1186/s12876-025-04305-z
https://bmcgastroenterol.biomedcentral.com/articles/10.1186/s12876-025-04305-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506681/
https://news.abbvie.com/2024-04-25-New-Data-Show-RINVOQ-R-upadacitinib-Demonstrated-Superiority-Versus-DUPIXENT-R-dupilumab-Across-Primary-and-All-Secondary-Endpoints-in-an-Open-Label-Head-to-Head-Atopic-Dermatitis-Study
https://www.smolecule.com/products/b002491#upadacitinib-mucosal-healing-rates-versus-other-biologics
https://www.smolecule.com/products/b002491#upadacitinib-mucosal-healing-rates-versus-other-biologics
https://www.smolecule.com/products/b002491#upadacitinib-mucosal-healing-rates-versus-other-biologics
https://www.smolecule.com/products/b002491#upadacitinib-mucosal-healing-rates-versus-other-biologics
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s002491?utm_src=pdf-bulk
https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

